Catalytic Oxidation Yield: 7‑Fluoro vs. 5‑Fluoro Isomer Under Identical Conditions
In a head‑to‑head comparison within the same patent (CN106831691A), the Fe(NO₃)₃·9H₂O/KPF₆‑catalysed aerobic oxidation of 7‑fluoroisochroman delivered the corresponding 4‑one in 93 % isolated yield, while the 5‑fluoro substrate required 50 % more catalyst (0.15 mmol vs. 0.10 mmol) and gave an isolated yield of 91 % [REFS‑1]. The 2 percentage‑point yield advantage, coupled with lower catalyst loading, indicates superior reactivity of the 7‑substituted substrate in this industrially relevant oxidation protocol.
| Evidence Dimension | Isolated yield of isochroman‑4‑one product via Fe(NO₃)₃·9H₂O/KPF₆‑catalysed aerobic oxidation |
|---|---|
| Target Compound Data | 93% (7‑fluoroisochroman‑4‑one, 0.10 mmol Fe(NO₃)₃·9H₂O, 0.20 mmol KPF₆) |
| Comparator Or Baseline | 91% (5‑fluoroisochroman‑4‑one, 0.15 mmol Fe(NO₃)₃·9H₂O, 0.30 mmol KPF₆) |
| Quantified Difference | +2 percentage points (absolute); requires 33% less catalyst |
| Conditions | Acetonitrile, 80 °C, 5 h, O₂ balloon, sealed tube |
Why This Matters
A higher yield with lower catalyst loading translates to reduced cost per gram and easier purification in multi‑gram synthesis, making the 7‑fluoro isomer the more economical choice for library production or scale‑up.
- [1] CN106831691A – Example 14 (7‑fluoro, 93%) and Example 15 (5‑fluoro, 91%). View Source
